![molecular formula C15H18FN3O2 B5719765 1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5719765.png)
1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione, also known as FPPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a designer drug that has gained popularity due to its ability to produce euphoric effects. FPPP is synthesized by modifying the chemical structure of piperazine, which is a widely used drug in the treatment of worm infections. The aim of
作用機序
1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione acts on the central nervous system by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which results in their increased availability in the brain. This leads to the stimulation of the reward pathways in the brain, resulting in the euphoric effects produced by 1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione.
Biochemical and Physiological Effects:
1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione produces a range of biochemical and physiological effects in the body. It increases heart rate and blood pressure, which can lead to cardiovascular complications in individuals with pre-existing conditions. It also causes the release of stress hormones such as cortisol, which can have long-term effects on the body. 1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione has been shown to produce neurotoxic effects in animal studies, which can lead to long-term damage to the brain.
実験室実験の利点と制限
1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione has been used in laboratory experiments to study its effects on the central nervous system. It is a relatively easy drug to synthesize, which makes it a useful tool for researchers. However, its use is limited by its potential for toxicity and the ethical concerns surrounding the use of psychoactive drugs in animal studies.
将来の方向性
There are several future directions for research on 1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione. One area of interest is the development of drugs that can target the reward pathways in the brain without producing the harmful effects associated with 1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione. Another area of interest is the investigation of the long-term effects of 1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione on the brain and the body. This will help to inform the development of safer and more effective psychoactive drugs.
Conclusion:
In conclusion, 1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione is a psychoactive drug that has gained popularity due to its ability to produce euphoric effects. The drug is synthesized by modifying the chemical structure of piperazine and acts on the central nervous system by increasing the levels of dopamine and norepinephrine in the brain. 1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione has been used in laboratory experiments to study its effects on the central nervous system, but its use is limited by its potential for toxicity and the ethical concerns surrounding the use of psychoactive drugs in animal studies. Future research on 1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione will help to inform the development of safer and more effective psychoactive drugs.
合成法
The synthesis of 1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione involves the modification of the chemical structure of piperazine. The process involves the reaction of 1-(4-fluorophenyl)piperazine with succinic anhydride, which results in the formation of 1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione has been used in scientific research to study its effects on the central nervous system. It has been shown to produce stimulant effects that are similar to other psychoactive drugs such as amphetamines and cocaine. 1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione has been used in animal studies to investigate its effects on behavior, locomotion, and reward.
特性
IUPAC Name |
1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c16-12-1-3-13(4-2-12)18-9-7-17(8-10-18)11-19-14(20)5-6-15(19)21/h1-4H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGCXZOBEMFESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)
![4-methyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5719690.png)
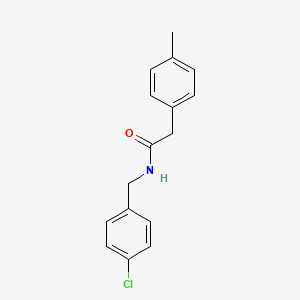
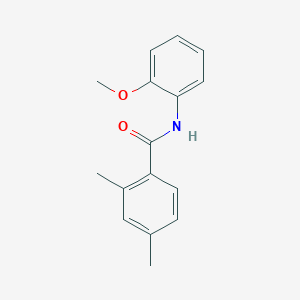
![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5719718.png)
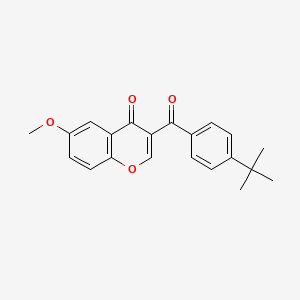
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5719725.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)
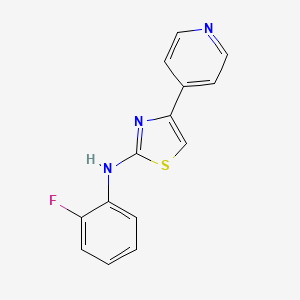


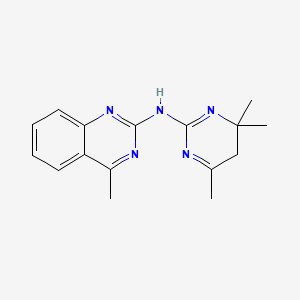
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5719761.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)